molecular formula C26H21NO4 B12835162 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid

Cat. No.: B12835162
M. Wt: 411.4 g/mol
InChI Key: GXKSCDKTRJBRQX-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid is a complex organic compound with a unique structure that includes a fluorenylmethoxycarbonyl (Fmoc) protecting group, an ethynyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the Fmoc group to prevent unwanted reactions during subsequent steps.

    Formation of the Ethynyl Group: The ethynyl group is introduced through a Sonogashira coupling reaction, which involves the coupling of an aryl halide with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst.

    Coupling with Propanoic Acid: The final step involves the coupling of the intermediate with a propanoic acid derivative under appropriate reaction conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions, as well as the development of continuous flow processes to enhance scalability.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carbonyl group.

    Reduction: The propanoic acid moiety can be reduced to form an alcohol.

    Substitution: The Fmoc protecting group can be removed under basic conditions to reveal the free amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: The Fmoc group can be removed using a base such as piperidine.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of the free amino group.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry:

    Material Science: Used in the design and synthesis of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethynyl group can participate in π-π interactions, while the Fmoc group can provide steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Lacks the ethynyl group, which may affect its reactivity and binding properties.

    (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-bromophenyl)propanoic acid:

Uniqueness

The presence of the ethynyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-ethynylphenyl)propanoic acid provides unique reactivity and binding properties, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C26H21NO4

Molecular Weight

411.4 g/mol

IUPAC Name

(2S)-3-(2-ethynylphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C26H21NO4/c1-2-17-9-3-4-10-18(17)15-24(25(28)29)27-26(30)31-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h1,3-14,23-24H,15-16H2,(H,27,30)(H,28,29)/t24-/m0/s1

InChI Key

GXKSCDKTRJBRQX-DEOSSOPVSA-N

Isomeric SMILES

C#CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C#CC1=CC=CC=C1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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